molecular formula C18H12FN3OS2 B2890120 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034612-84-3

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2890120
CAS No.: 2034612-84-3
M. Wt: 369.43
InChI Key: NPTQDVNLSZXEQU-UHFFFAOYSA-N
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Description

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4). This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to yield the final product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and pyrazine moieties.

Properties

IUPAC Name

5-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS2/c19-12-3-4-14-11(8-12)9-16(25-14)18(23)22-10-13-17(21-6-5-20-13)15-2-1-7-24-15/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTQDVNLSZXEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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